molecular formula C14H21ClN2O2 B3026911 Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1186663-23-9

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B3026911
CAS No.: 1186663-23-9
M. Wt: 284.78
InChI Key: XIPMZIXJQLUJJK-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217774-98-5) is a piperidine derivative featuring a benzyl carboxylate group at the 1-position and an aminomethyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of 284.78 g/mol. The compound is typically supplied as a hydrochloride salt, enhancing its stability and solubility in aqueous systems. It is used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors and neuromodulators due to its amine functionality and rigid piperidine scaffold .

Properties

IUPAC Name

benzyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPMZIXJQLUJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662462
Record name Benzyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-23-9
Record name Benzyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the benzyl-piperidine group, which provides good binding to the catalytic site of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and commercial differences between Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride and its analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound 1217774-98-5 C₁₄H₂₁ClN₂O₂ 284.78 3-aminomethyl substituent; hydrochloride salt; piperidine core .
Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride 172348-57-1 C₁₄H₂₁ClN₂O₂ 284.78 Positional isomer (4-aminomethyl vs. 3-aminomethyl); similar applications but distinct stereochemical interactions .
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride 876378-16-4 C₁₃H₁₇ClN₂O₂ 268.74 Lacks methyl group on amine; S-configuration may influence receptor binding .
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride 1217619-19-6 C₁₃H₁₇ClN₂O₂ 268.74 Pyrrolidine (5-membered ring) vs. piperidine; altered ring strain and hydrogen-bonding capacity .
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 No aminomethyl group; free amine at 4-position; limited safety data .

Key Findings:

Positional Isomerism: The 3-aminomethyl substituent in the target compound distinguishes it from the 4-aminomethyl analog (CAS 172348-57-1), which may exhibit divergent pharmacokinetic properties due to steric and electronic differences .

Ring Size and Functional Group Variations: Replacing piperidine with pyrrolidine (CAS 1217619-19-6) introduces a smaller, more strained ring, which can affect conformational flexibility and binding to biological targets . The carbomethoxy-4-piperidone analog (CAS data in ) includes a ketone group, altering reactivity and solubility compared to the aminomethyl derivative.

Stereochemical Considerations: Enantiomers like (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 876378-16-4) highlight the importance of chirality in drug design, as stereochemistry can significantly influence efficacy and toxicity .

Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) lacks comprehensive toxicological data, whereas hydrochloride salts (e.g., 1217774-98-5) often have better-documented safety protocols due to their stabilized form .

Commercial Availability :

  • The target compound and its analogs are available in high purity grades (e.g., 95–99%) from suppliers like BLD Pharm Ltd. and American Elements, with pricing and packaging tailored for research-scale use .

Biological Activity

Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzyl group : A phenyl group attached to a methylene (-CH2-) bridge.
  • Aminomethyl substituent : An amine group (-NH2) attached to a methylene bridge.

The molecular formula is C13H19ClN2O2C_{13}H_{19}ClN_2O_2 with a molecular weight of approximately 270.76 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may modulate neurotransmitter systems by binding to specific receptors or enzymes, thus influencing their activity.

Key Mechanisms:

  • Modulation of Acetylcholine Receptors : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which could enhance cholinergic signaling, relevant for conditions like Alzheimer's disease .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, suggesting its utility in treating infections.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • Studies have shown that piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, related compounds demonstrated enhanced apoptosis induction in tumor cells compared to standard treatments like bleomycin .
  • Neuroprotective Effects :
    • The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit cholinesterase enzymes suggests a role in enhancing cognitive function .
  • Antimicrobial Activity :
    • Preliminary findings suggest that this compound exhibits activity against certain bacteria and fungi, indicating its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in MDPI reported that derivatives similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's structure allowed for better interaction with protein binding sites, enhancing its anticancer efficacy .

Case Study 2: Neuroprotective Effects

Research indicated that compounds with similar piperidine structures could inhibit both AChE and butyrylcholinesterase (BuChE), leading to improved cognitive outcomes in animal models of Alzheimer's disease . The unique structural features of this compound may confer similar benefits.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameBiological ActivityKey Features
This compoundAnticancer, neuroprotective, antimicrobialPiperidine ring with aminomethyl and benzyl groups
(S)-Benzyl 4-(methylamino)piperidine-1-carboxylateAntimicrobialSimilar piperidine structure
N-Benzyl-2-piperidinoneAnticancer (USP1/UAF1 inhibition)Targeting deubiquitinase complex

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

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